molecular formula C16H17NO5 B8582747 2-(Benzyloxy)-1-(2-methoxyethoxy)-4-nitrobenzene

2-(Benzyloxy)-1-(2-methoxyethoxy)-4-nitrobenzene

Cat. No. B8582747
M. Wt: 303.31 g/mol
InChI Key: SFHORKDUCRNMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-(2-methoxyethoxy)-4-nitrobenzene is a useful research compound. Its molecular formula is C16H17NO5 and its molecular weight is 303.31 g/mol. The purity is usually 95%.
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properties

Product Name

2-(Benzyloxy)-1-(2-methoxyethoxy)-4-nitrobenzene

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

1-(2-methoxyethoxy)-4-nitro-2-phenylmethoxybenzene

InChI

InChI=1S/C16H17NO5/c1-20-9-10-21-15-8-7-14(17(18)19)11-16(15)22-12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3

InChI Key

SFHORKDUCRNMGT-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 25 mL 3-neck RBF equipped with reflux condenser and thermo pocket were charged 2-(benzyloxy)-1-fluoro-4-nitrobenzene (3.3 g), 2-methoxy ethanol (16.0 mL) and Cs2CO3 (8.67 g). The reaction mixture was heated at 80° C. for 2 hr. The reaction was monitored on TLC using hexane:ethyl acetate (5:5) as mobile phase. The reaction was complete after 2 hr. After completion, the reaction mixture was cooled to room temperature and poured into cold water. Solid precipitate was filtered and washed with water. Solid was dried under reduced pressure. The obtained 3.90 g of solid 2-(benzyloxy)-1-(2-methoxyethoxy)-4-nitrobenzene was taken onto the next step without further purification. 1H NMR: DMSO-d6 (400 MHz): 3.34 (s, 3H), 3.722-3.700 (t, 2H, J=4.4), 4.269-4.291 (t, 2H, J=4.4), 5.256 (s, 2H), 7.216-7.239 (d, 1H, J=9.2), 7.328-7.364 (m, 1H), 7.393-7.430 (m, 2H), 7.471 (s, 1H), 7.489 (s, 1H), 7.849-7.855 (d, 1H, J=2.4), 7.889-7.971 (dd, 1H, J=2.4, 6.4).
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
8.67 g
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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